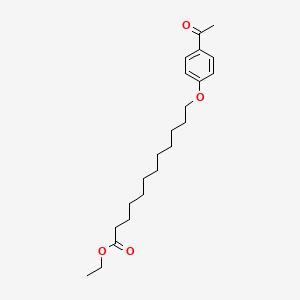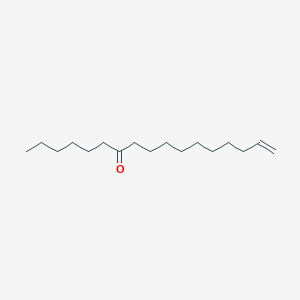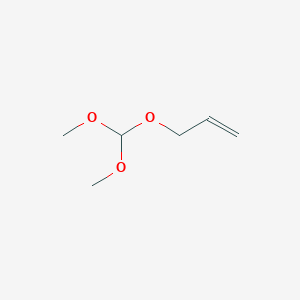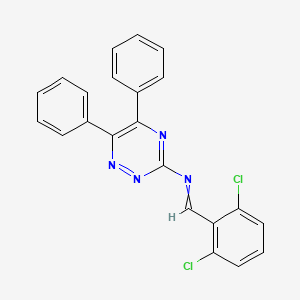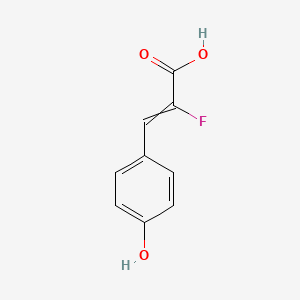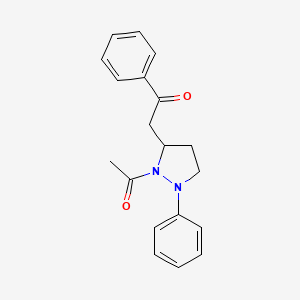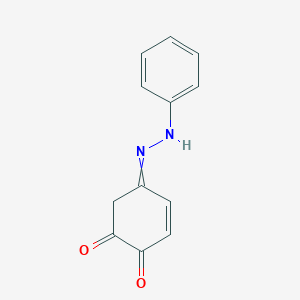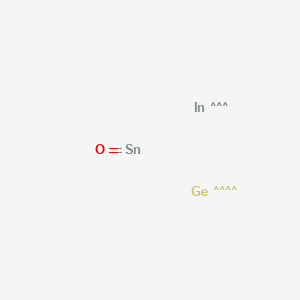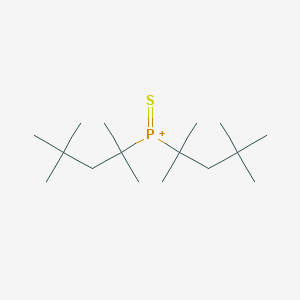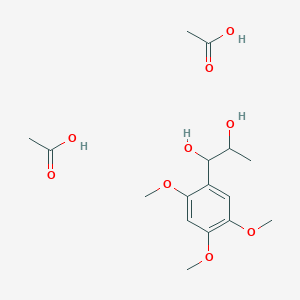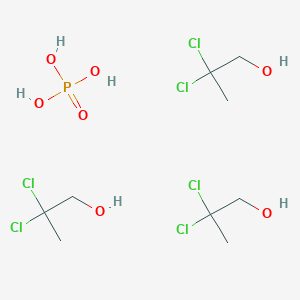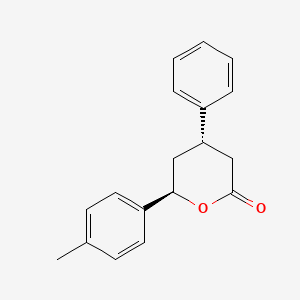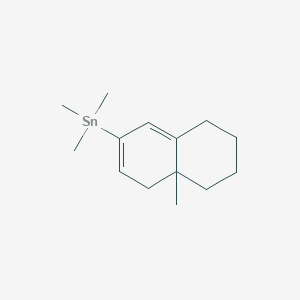![molecular formula C6H12N2O4 B12552510 N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide CAS No. 177480-73-8](/img/structure/B12552510.png)
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is an organic compound with the molecular formula C6H12N2O4 It is characterized by the presence of an oxirane (epoxide) ring, a nitramide group, and a methyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide typically involves the reaction of N-methyl-N-(2-hydroxyethyl)nitramide with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Oxirane derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with reduced nitramide groups.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity underlies its potential use in biochemical studies and drug development. The nitramide group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-{2-[(oxiran-2-yl)methyl]naphthalen-1-amine: Similar structure with a naphthalene ring instead of a methoxy group.
N,N-bis[(oxiran-2-yl)methyl]aniline: Contains two oxirane rings and an aniline group.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of an oxirane ring.
Uniqueness
N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide is unique due to its combination of an oxirane ring and a nitramide group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the oxirane ring makes it highly reactive towards nucleophiles, while the nitramide group provides additional redox activity.
Properties
CAS No. |
177480-73-8 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-methyl-N-[2-(oxiran-2-ylmethoxy)ethyl]nitramide |
InChI |
InChI=1S/C6H12N2O4/c1-7(8(9)10)2-3-11-4-6-5-12-6/h6H,2-5H2,1H3 |
InChI Key |
PYCRXTNXJJAJSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOCC1CO1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


